Cas no 2229412-99-9 (5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one)

5-2-(3-Bromophenyl)ethyl-1,3-oxazolidin-2-one is a brominated oxazolidinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 3-bromophenyl ethyl group attached to the oxazolidin-2-one core, making it a versatile intermediate for further functionalization. The presence of the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the synthesis of complex molecules. The oxazolidinone moiety is known for its role in chiral auxiliaries and bioactive compounds, suggesting utility in asymmetric synthesis or medicinal chemistry. This compound is characterized by its stability and well-defined reactivity, making it suitable for controlled synthetic transformations under standard laboratory conditions.
5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one structure
2229412-99-9 structure
Product Name:5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one
CAS No:2229412-99-9
MF:C11H12BrNO2
MW:270.122482299805
CID:5953011
PubChem ID:165798631
Update Time:2025-05-25

5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one
    • 2229412-99-9
    • 5-[2-(3-bromophenyl)ethyl]-1,3-oxazolidin-2-one
    • EN300-1919426
    • Inchi: 1S/C11H12BrNO2/c12-9-3-1-2-8(6-9)4-5-10-7-13-11(14)15-10/h1-3,6,10H,4-5,7H2,(H,13,14)
    • InChI Key: KSCNJOANJRXUQD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CCC1CNC(=O)O1

Computed Properties

  • Exact Mass: 269.00514g/mol
  • Monoisotopic Mass: 269.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one

Research Brief on 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one (CAS: 2229412-99-9): Recent Advances and Applications

The compound 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one (CAS: 2229412-99-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the role of 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one as a versatile scaffold in the development of novel bioactive molecules. Its oxazolidin-2-one core, coupled with the 3-bromophenyl moiety, offers a promising platform for the design of inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of bacterial protein synthesis, suggesting potential applications in addressing antibiotic resistance.

In addition to its antimicrobial properties, research has also explored the compound's potential in oncology. A recent preclinical study (2024) revealed that derivatives of 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one exhibit selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific kinases. The mechanism of action appears to involve modulation of apoptotic pathways, making it a candidate for further investigation in targeted cancer therapies.

The synthetic routes to 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a scalable, high-yield synthesis method that improves both the efficiency and sustainability of production. This advancement is particularly relevant for industrial-scale applications and further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. However, the growing body of literature on 5-2-(3-bromophenyl)ethyl-1,3-oxazolidin-2-one underscores its potential as a valuable tool in chemical biology and a promising starting point for drug discovery efforts.

Looking ahead, researchers are particularly interested in exploring structure-activity relationships (SAR) of this scaffold to optimize its pharmacological properties. Computational modeling studies combined with high-throughput screening approaches are expected to play a crucial role in these efforts. The compound's unique chemical features and demonstrated biological activities position it as an important subject of ongoing research in the pharmaceutical and biotechnology sectors.

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